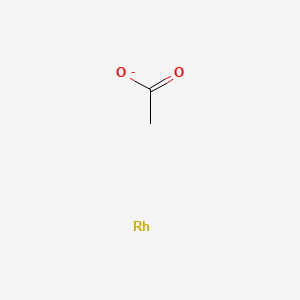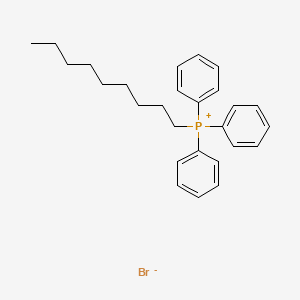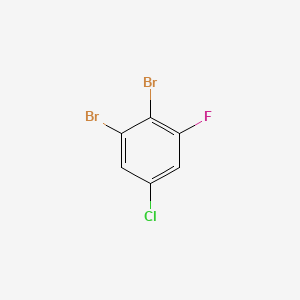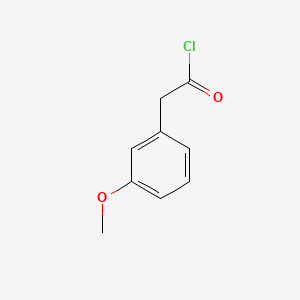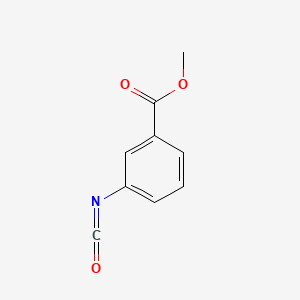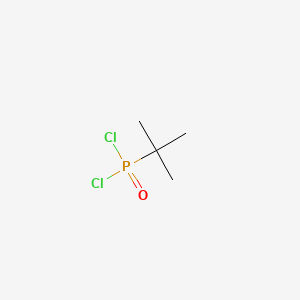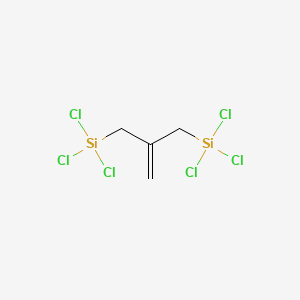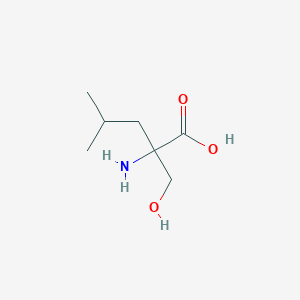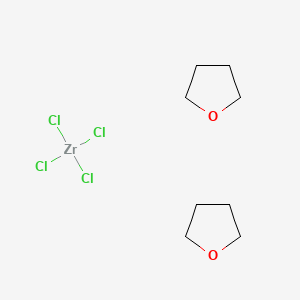
4'-Trifluoromethoxy-biphenyl-2-carbaldehyde
Overview
Description
4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 g/mol . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde involves several steps . One method involves the use of boron trifluoride diethyl etherate in toluene at 80℃ for 10 hours . Another method involves a multi-step reaction with copper diacetate and copper (II) bis (trifluoromethanesulfonate) in toluene at 80 °C .Molecular Structure Analysis
The InChI code for 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is 1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H . The InChI key is OREJGMWHMXRZGK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde are complex and varied . They can involve conditions such as reflux with copper diacetate in toluene , or reactions with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol and toluene .Physical And Chemical Properties Analysis
The physical state of 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is liquid . It has a predicted boiling point of 330.9° C at 760 mmHg and a predicted density of 1.3 g/mL . The refractive index is predicted to be n 20D 1.54 .Scientific Research Applications
1. Electrochromic Devices
- Application Summary : Trifluoromethoxyphenyl-based polymers are used as anodic materials for electrochromic devices . These devices change color when a voltage is applied, and they have potential uses in smart windows, auto-dimming mirrors, and energy storage devices .
- Methods and Procedures : The trifluoromethoxy unit is introduced into the side chain of polydithienylpyrroles (PSNS), which decreases the HOMO and LUMO energy levels of PSNS . The PTTPP film displays three various colors from reduced to oxidized states .
- Results : The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .
2. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which include the trifluoromethoxy group, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods and Procedures : The specific methods and procedures for the application of TFMP derivatives in these industries are not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Organic Synthesis
- Application Summary : Trifluoromethoxyphenyl-based compounds are used in organic synthesis . The trifluoromethoxy group is a valuable functional group in organic synthesis due to its unique electronic and steric properties .
- Methods and Procedures : The specific methods and procedures for the application of trifluoromethoxyphenyl-based compounds in organic synthesis are not detailed in the source .
- Results : The results or outcomes obtained from the use of trifluoromethoxyphenyl-based compounds in organic synthesis are not detailed in the source .
4. Material Science
- Application Summary : Trifluoromethoxyphenyl-based compounds are used in the development of new materials . These materials have potential uses in various industries .
- Methods and Procedures : The specific methods and procedures for the application of trifluoromethoxyphenyl-based compounds in material science are not detailed in the source .
- Results : The results or outcomes obtained from the use of trifluoromethoxyphenyl-based compounds in material science are not detailed in the source .
5. Trifluoromethoxylation Reagents
- Application Summary : Trifluoromethoxyphenyl-based compounds are used as reagents in trifluoromethoxylation reactions . These reactions are important in the synthesis of CF3O-containing compounds .
- Methods and Procedures : The specific methods and procedures for the application of trifluoromethoxyphenyl-based compounds in trifluoromethoxylation reactions are not detailed in the source .
- Results : The results or outcomes obtained from the use of trifluoromethoxyphenyl-based compounds in trifluoromethoxylation reactions are not detailed in the source .
6. Active Agrochemical and Pharmaceutical Ingredients
- Application Summary : Trifluoromethylpyridines, which include the trifluoromethoxy group, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods and Procedures : The specific methods and procedures for the application of trifluoromethoxyphenyl-based compounds in these industries are not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety information for 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is advised to avoid heat, flames, sparks, exposure to moisture, and incompatible products such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDYSHSBKDFJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375316 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
CAS RN |
728919-13-9 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-13-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



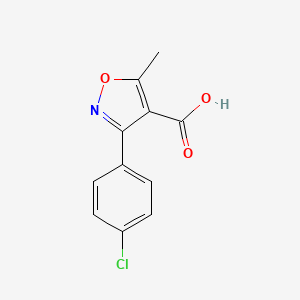
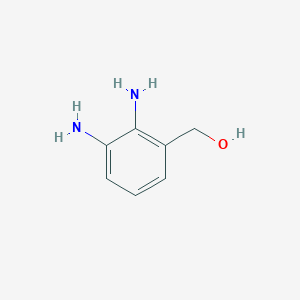
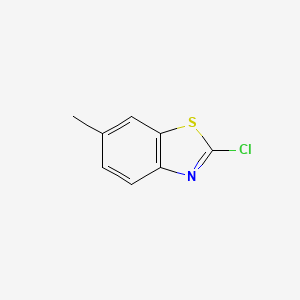
![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
